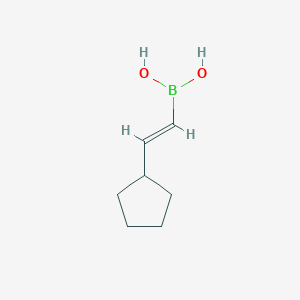

(E)-(2-Cyclopentylethenyl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-(2-Cyclopentylethenyl)boronic acid is an organic compound with the molecular formula C7H13BO2 and a molecular weight of 139.99 g/mol . This compound is characterized by the presence of a boronic acid group attached to a cyclopentyl-substituted ethenyl group. It is commonly used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction, which is a powerful method for forming carbon-carbon bonds .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (E)-(2-Cyclopentylethenyl)boronic acid typically involves the reaction of cyclopentyl-substituted alkenes with boronic acid derivatives under specific conditions. One common method includes the hydroboration of cyclopentyl-substituted alkenes followed by oxidation to yield the desired boronic acid .

Industrial Production Methods: Industrial production of this compound often involves large-scale hydroboration-oxidation reactions. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for use in various applications .

化学反応の分析

Types of Reactions: (E)-(2-Cyclopentylethenyl)boronic acid undergoes several types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The boronic acid group can participate in substitution reactions, particularly in the Suzuki-Miyaura cross-coupling reaction.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Major Products Formed:

Oxidation: Boronic esters or borates.

Reduction: Cyclopentyl-substituted alcohols.

Substitution: Various substituted alkenes, depending on the coupling partner used in the reaction.

科学的研究の応用

Chemical Synthesis

Suzuki-Miyaura Cross-Coupling Reaction

One of the primary applications of (E)-(2-Cyclopentylethenyl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction. This reaction is crucial for forming carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules. The compound acts as a boron source, facilitating the coupling of aryl or vinyl halides with various nucleophiles to produce biaryl compounds and other derivatives .

Table 1: Key Features of the Suzuki-Miyaura Reaction Using this compound

| Feature | Description |

|---|---|

| Reagents | This compound, aryl halides |

| Catalyst | Palladium-based catalysts |

| Solvent | Commonly used solvents include water, ethanol, and DMF |

| Temperature | Typically conducted at room temperature to 100°C |

| Yield | High yields of desired products |

Material Science

Polymer Synthesis

Boronic acids, including this compound, are utilized in the synthesis of boron-containing polymers. These polymers exhibit unique properties such as responsiveness to environmental changes (e.g., pH or temperature), making them suitable for applications in drug delivery systems and smart materials . The incorporation of boronic acids into polymer backbones can enhance their mechanical strength and thermal stability.

Biological Applications

Enzyme Inhibition

Boronic acids are recognized for their ability to inhibit serine proteases, which are enzymes involved in various biological processes. This compound can form reversible covalent bonds with the active site serine residue of these enzymes, effectively blocking their activity. This characteristic is particularly valuable in developing therapeutic agents targeting specific proteases involved in diseases such as cancer and inflammation .

Drug Development

The modification of existing drugs with boronic acid moieties has been shown to improve their pharmacokinetic properties. For example, compounds like bortezomib, a proteasome inhibitor used in multiple myeloma treatment, highlight the potential of boron-containing drugs . Research into new derivatives continues to explore their efficacy against various targets.

Case Study 1: Synthesis of Biaryl Compounds

In a study focused on synthesizing biaryl compounds using this compound via the Suzuki-Miyaura reaction, researchers achieved high yields with minimal by-products. The reaction conditions were optimized for different aryl halides, demonstrating the versatility of this boronic acid derivative in organic synthesis.

Case Study 2: Polymer Drug Delivery Systems

Research has demonstrated that polymers synthesized with this compound can encapsulate therapeutic agents and release them in response to specific stimuli. This property was exploited to create targeted drug delivery systems that enhance the efficacy of anticancer drugs while minimizing side effects.

作用機序

The mechanism of action of (E)-(2-Cyclopentylethenyl)boronic acid primarily involves its role as a reagent in the Suzuki-Miyaura cross-coupling reaction. In this reaction, the boronic acid group interacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond .

類似化合物との比較

- Phenylboronic acid

- Vinylboronic acid

- Cyclopentylboronic acid

Comparison: (E)-(2-Cyclopentylethenyl)boronic acid is unique due to its cyclopentyl-substituted ethenyl group, which imparts distinct reactivity and selectivity in chemical reactions. Compared to phenylboronic acid and vinylboronic acid, it offers different steric and electronic properties, making it suitable for specific applications in organic synthesis .

生物活性

(E)-(2-Cyclopentylethenyl)boronic acid, with the CAS number 161282-93-5, is a boronic acid derivative that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, pharmacological properties, and applications in medicinal chemistry, supported by relevant studies and data.

Overview of Boronic Acids

Boronic acids are organic compounds containing a boron atom bonded to a hydroxyl group and an alkyl or aryl group. They are notable for their ability to form reversible covalent bonds with diols, which is crucial in various biological processes. The unique reactivity of boronic acids has led to their incorporation into drug design, particularly as inhibitors of enzymes such as β-lactamases and proteases.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : Boronic acids, including this compound, can inhibit serine proteases and β-lactamases by forming stable complexes with the active site residues. This mechanism is particularly relevant in combating antibiotic resistance in Gram-negative bacteria.

- Targeting Dipeptidyl Peptidase IV (DPP-IV) : Research indicates that boronic acids can serve as inhibitors for DPP-IV, an enzyme involved in glucose metabolism. Inhibition of DPP-IV has therapeutic implications for diabetes management by enhancing insulin secretion and lowering blood glucose levels .

Chemical Structure

The molecular formula for this compound is C8H13B, with a molecular weight of approximately 139.00 g/mol. Its structure allows for versatile interactions with biological molecules, contributing to its pharmacological potential.

Biological Activity

Research findings highlight several key biological activities associated with this compound:

Case Studies and Research Findings

- Inhibition Studies : A study evaluated the inhibitory effects of various boronic acids on class C β-lactamases using disk diffusion methods. Results indicated that certain boronic acids significantly increased the inhibition zones around antibiotic disks, suggesting their role as effective β-lactamase inhibitors .

- DPP-IV Inhibition : A series of prolineboronic acid derivatives were synthesized and tested for their ability to inhibit DPP-IV. The results showed that specific structural modifications could enhance inhibitory potency, indicating a promising avenue for developing diabetes medications .

- Synthesis Applications : this compound is utilized in Suzuki-Miyaura cross-coupling reactions, which are essential for synthesizing complex organic molecules, including pharmaceuticals .

Data Table: Biological Activity Summary

特性

CAS番号 |

161282-93-5 |

|---|---|

分子式 |

C7H13BO2 |

分子量 |

139.99 g/mol |

IUPAC名 |

2-cyclopentylethenylboronic acid |

InChI |

InChI=1S/C7H13BO2/c9-8(10)6-5-7-3-1-2-4-7/h5-7,9-10H,1-4H2 |

InChIキー |

REDSVDRKHXLRKC-UHFFFAOYSA-N |

SMILES |

B(C=CC1CCCC1)(O)O |

正規SMILES |

B(C=CC1CCCC1)(O)O |

同義語 |

[(1E)-2-Cyclopentylethenyl]boronic Acid; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。